molecular formula C12H10O4 B12126780 4H-1-Benzopyran-2-propanoic acid, 4-oxo-

4H-1-Benzopyran-2-propanoic acid, 4-oxo-

Cat. No.: B12126780
M. Wt: 218.20 g/mol
InChI Key: MDSOAQNAPYOTQY-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-propanoic acid, 4-oxo-: is a chemical compound with the molecular formula C12H10O4. Its IUPAC name is 3-(4-oxo-4H-chromen-2-yl)propanoic acid . This compound belongs to the chromone family and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes::

    4H-1-Benzopyran-2-propanoic acid, 4-oxo-: can be synthesized through various routes. One common method involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde or resorcinol, under acidic conditions.

  • The reaction typically proceeds via an intramolecular Friedel-Crafts acylation, resulting in the formation of the chromone ring system.
Reaction Conditions::
  • Acid-catalyzed cyclization: The precursor is refluxed with a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid) in an organic solvent (e.g., dichloromethane or ethanol).
  • Workup involves neutralization and extraction to isolate the product.
Industrial Production::
  • While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
  • Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.

Chemical Reactions Analysis

Reactivity::

    4H-1-Benzopyran-2-propanoic acid, 4-oxo-: undergoes various chemical reactions due to its chromone structure.

  • Common reactions include oxidation, reduction, and substitution.
Reagents and Conditions::

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reduction with hydride reagents (e.g., lithium aluminum hydride, LiAlH) yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the carbonyl group.

Major Products::
  • Oxidation produces the corresponding carboxylic acid.
  • Reduction leads to the alcohol form.
  • Substitution reactions yield various derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its pharmacological effects, such as enzyme inhibition.

    Industry: May serve as a precursor for pharmaceuticals or agrochemicals.

Mechanism of Action

  • The exact mechanism of action depends on the specific application.
  • In enzyme inhibition studies, it likely interacts with active sites or binding pockets.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-(4-oxochromen-2-yl)propanoic acid

InChI

InChI=1S/C12H10O4/c13-10-7-8(5-6-12(14)15)16-11-4-2-1-3-9(10)11/h1-4,7H,5-6H2,(H,14,15)

InChI Key

MDSOAQNAPYOTQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)CCC(=O)O

Origin of Product

United States

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